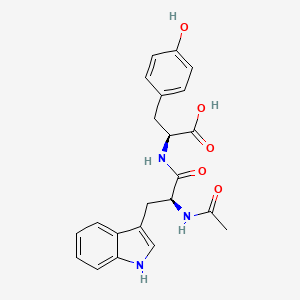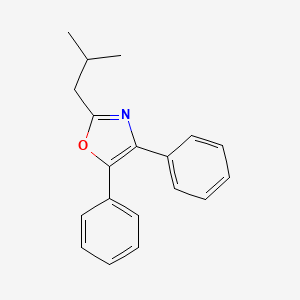![molecular formula C15H10F2N2O2 B14187235 1-[(2,5-Difluorophenyl)methyl]-5-nitro-1H-indole CAS No. 833474-63-8](/img/structure/B14187235.png)
1-[(2,5-Difluorophenyl)methyl]-5-nitro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,5-Difluorophenyl)methyl]-5-nitro-1H-indole is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a difluorophenyl group and a nitro group attached to the indole core, which may contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,5-Difluorophenyl)methyl]-5-nitro-1H-indole typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to enhance production rates and consistency .
Análisis De Reacciones Químicas
Types of Reactions: 1-[(2,5-Difluorophenyl)methyl]-5-nitro-1H-indole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the phenyl ring .
Aplicaciones Científicas De Investigación
1-[(2,5-Difluorophenyl)methyl]-5-nitro-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[(2,5-Difluorophenyl)methyl]-5-nitro-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The difluorophenyl group may enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity .
Comparación Con Compuestos Similares
- 1-[(2,4-Difluorophenyl)methyl]-5-nitro-1H-indole
- 1-[(2,5-Difluorophenyl)methyl]-5-amino-1H-indole
- 1-[(2,5-Difluorophenyl)methyl]-5-chloro-1H-indole
Uniqueness: 1-[(2,5-Difluorophenyl)methyl]-5-nitro-1H-indole is unique due to the presence of both the difluorophenyl and nitro groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .
Propiedades
Número CAS |
833474-63-8 |
|---|---|
Fórmula molecular |
C15H10F2N2O2 |
Peso molecular |
288.25 g/mol |
Nombre IUPAC |
1-[(2,5-difluorophenyl)methyl]-5-nitroindole |
InChI |
InChI=1S/C15H10F2N2O2/c16-12-1-3-14(17)11(7-12)9-18-6-5-10-8-13(19(20)21)2-4-15(10)18/h1-8H,9H2 |
Clave InChI |
UNFYCYMYDAVOLI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN2CC3=C(C=CC(=C3)F)F)C=C1[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl(dimethyl)[1-(methylsulfanyl)dec-1-en-1-yl]silane](/img/structure/B14187160.png)







![6-[2-Amino-6-(furan-2-yl)pyrimidin-4(1H)-ylidene]-2,4-diiodocyclohexa-2,4-dien-1-one](/img/structure/B14187200.png)
![{4-Bromo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol](/img/structure/B14187206.png)



![2-Fluoro-4-propyl-1-[(4-propylcyclohexyl)methoxy]benzene](/img/structure/B14187234.png)
